molecular formula C23H27N5O3S B2765107 ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 887860-54-0

ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2765107
CAS RN: 887860-54-0
M. Wt: 453.56
InChI Key: AVYREWPAVMNMKW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the triazole ring could be formed using a click reaction, a type of chemical reaction that is widely used in organic chemistry due to its efficiency and versatility .

Scientific Research Applications

  • Asymmetric Synthesis in Alkaloid Production : Ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate and related compounds have been used in asymmetric synthesis. This method is crucial in constructing chiral building blocks for enantioselective alkaloid synthesis, a significant area in medicinal chemistry (Hirai et al., 1992).

  • Molecular Docking Studies for Drug Development : Molecular docking studies of similar compounds have been conducted to understand their interactions with biological targets. These studies are essential for developing new drugs and understanding their potential inhibitory activities against various enzymes or receptors (El-Azab et al., 2016).

  • Synthesis of Novel Compounds : Research has focused on synthesizing new derivatives of ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. These new compounds have potential applications in various areas, including pharmaceuticals and materials science (Mohamed, 2021).

  • Study of Thermal Reactions and Pyrolysis : The compound and its analogs have been studied for their behavior under thermal conditions. Understanding these reactions is crucial for developing synthetic pathways and industrial processes (Tanikaga et al., 1984).

  • Development of Heterocyclic Compounds with Biological Activity : There has been significant interest in synthesizing heterocyclic compounds using ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. These compounds have potential applications in medicine, such as psychotropic drugs or insecticides (Grigoryan et al., 2011).

  • Green Chemistry Approaches in Synthesis : Research has also been done on developing environmentally friendly methods to synthesize polysubstituted pyrrole derivatives, utilizing compounds similar to ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. These methods contribute to sustainable chemistry practices (Kumar et al., 2017).

properties

IUPAC Name

ethyl 2-[[2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-2-31-22(30)18-12-6-7-13-19(18)24-20(29)16-32-23-26-25-21(17-10-4-3-5-11-17)28(23)27-14-8-9-15-27/h6-9,12-15,17H,2-5,10-11,16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYREWPAVMNMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

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